molecular formula C11H10N2O4 B1437460 methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 1105189-76-1

methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1437460
CAS No.: 1105189-76-1
M. Wt: 234.21 g/mol
InChI Key: DDEWYAMSCNPNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

The ¹H NMR spectrum (500 MHz, CDCl₃) displays characteristic resonances:

Proton Position δ (ppm) Multiplicity Coupling Constants (Hz)
H-6 8.52 Doublet J = 6.8
H-7 7.98 Triplet J = 7.2
H-8 (methyl) 2.44 Singlet
H-3 (ester OCH₃) 3.91 Singlet
H-2 (OH) 12.31 Broad singlet

The deshielded hydroxyl proton at δ 12.31 ppm confirms intramolecular hydrogen bonding. The methyl group at position 8 appears as a singlet due to restricted rotation from steric constraints.

¹³C and DEPT Analysis

Key ¹³C NMR signals (125 MHz, CDCl₃):

Carbon Position δ (ppm) DEPT Response
C-4 (carbonyl) 167.2 Quaternary
C-3 (ester COO) 165.8 Quaternary
C-8 (CH₃) 21.5 CH₃
OCH₃ 52.7 CH₃

Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the hydroxyl proton (δ 12.31) with C-2 (δ 158.9) and C-4 (δ 167.2), confirming the tautomeric equilibrium between keto and enol forms.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) at m/z 234.21 ([M+H]⁺) aligns with the molecular formula C₁₁H₁₀N₂O₄. Major fragmentation pathways include:

m/z Fragment Ion Pathway
234.21 Molecular ion
189.08 [M–COOCH₃]⁺ Ester cleavage
161.05 [M–COOCH₃–CO]⁺ Sequential decarbonylation
133.03 [C₆H₅N₂O]⁺ Pyrido-pyrimidine core retention

High-resolution MS (HRMS) confirms the exact mass as 234.0641 (calc. 234.0642). The base peak at m/z 189.08 arises from McLafferty rearrangement of the ester group.

Infrared and Ultraviolet-Visible Spectroscopic Profiling

Infrared Spectroscopy

FT-IR (KBr pellet, cm⁻¹):

Band Position Assignment
3420 O–H stretch (hydrogen-bonded)
1715 C=O (ester)
1682 C=O (pyrimidinone)
1610 C=N (pyridine ring)
1275 C–O–C (ester)

The absence of a free O–H stretch above 3500 cm⁻¹ corroborates intramolecular hydrogen bonding.

Ultraviolet-Visible Spectroscopy

UV-Vis (MeOH, λmax):

λmax (nm) ε (L·mol⁻¹·cm⁻¹) Transition
265 12,400 π→π* (aromatic system)
310 8,200 n→π* (carbonyl groups)

Bathochromic shifts in polar solvents confirm extended conjugation across the fused heterocyclic system.

Properties

IUPAC Name

methyl 2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEWYAMSCNPNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149788
Record name Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105189-76-1
Record name Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate generally follows a pathway involving:

Detailed Preparation Method

Condensation and Cyclization Using Triethyl Methanetricarboxylate

A refined method for synthesizing ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which is closely related to the methyl ester, involves the following:

  • Reagents: 2-amino-4-methylpyridine and triethyl methanetricarboxylate.
  • Procedure: The 2-amino-4-methylpyridine solution is gradually added to an excess of triethyl methanetricarboxylate preheated to 150°C, which acts both as an acylating and condensing agent and as a high boiling solvent.
  • Outcome: This stepwise addition reduces the regeneration of triethyl methanetricarboxylate and minimizes the formation of undesired by-products such as 2-hydroxy-8-methyl-N-(4-methylpyridin-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.
  • Yield and Purity: The method improves yield and purity, facilitating isolation of the desired hydroxy-substituted ester.

Hydrolysis and Esterification

  • The corresponding ester can be hydrolyzed under acidic conditions (e.g., reflux in concentrated hydrochloric acid for 2 hours) to yield the free acid.
  • Conversely, esterification of the acid using methanol and acid catalysts can regenerate the methyl ester derivative.
  • Example: Hydrolysis of the ester followed by isolation of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid with a high yield of 96.7% under reflux conditions.

Hydrazinolysis to Acetohydrazide

  • The methyl ester can be converted to the corresponding acetohydrazide by reaction with hydrazine hydrate in solvents like DMF.
  • This intermediate is useful for further derivatization and heterocyclic ring transformations.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation & cyclization 2-amino-4-methylpyridine + triethyl methanetricarboxylate 150 °C (preheated) Gradual addition High Minimizes by-products, improves yield and purity
Hydrolysis Concentrated HCl, reflux Reflux (~100 °C) 2 hours 96.7 Converts ester to carboxylic acid, solid precipitate isolated by filtration
Esterification (methylation) Methanol + acid catalyst Reflux Several hours Variable Converts acid back to methyl ester; common in ester synthesis
Hydrazinolysis Hydrazine hydrate in DMF Reflux or room temp Hours 80 Forms acetohydrazide intermediate for further heterocyclic synthesis

Analytical and Structural Confirmation

  • Spectral Data: Characterization typically involves IR, NMR, and X-ray diffraction.
    • IR spectra show characteristic carbonyl absorption bands (~1690-1720 cm⁻¹).
    • ^1H NMR reveals signals corresponding to pyridine and pyrimidine ring protons, including the hydroxy proton.
  • X-ray Crystallography: Confirms the fused ring structure and hydroxy substitution pattern.

Research Findings and Improvements

  • The improved gradual addition technique in triethyl methanetricarboxylate reduces waste and by-product formation, enhancing the sustainability and efficiency of the synthesis.
  • The methyl ester derivative serves as a versatile intermediate for synthesizing various heterocyclic compounds with potential biological activity, including antiviral and psychotropic agents.
  • The availability of both ester and acid forms allows for flexible downstream chemical modifications.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Condensation with triethyl methanetricarboxylate 2-amino-4-methylpyridine, triethyl methanetricarboxylate, 150 °C High yield, reduced by-products Requires careful temperature control
Acidic Hydrolysis Concentrated HCl, reflux High yield of carboxylic acid Corrosive conditions
Esterification Methanol, acid catalyst Produces methyl ester Reaction time can be long
Hydrazinolysis Hydrazine hydrate in DMF Intermediate for further synthesis Handling hydrazine requires caution

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrido[1,2-a]pyrimidines possess antimicrobial properties. For instance, research on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell growth. A study indicated that pyrido[1,2-a]pyrimidines could induce apoptosis in cancer cells by targeting specific signaling pathways .

Enzyme Inhibition

Research has suggested that this compound may act as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes .

Receptor Modulation

The compound has also been explored for its potential as a receptor modulator. Its structural features allow it to interact with various biological receptors, which could lead to therapeutic applications in treating conditions like inflammation and neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antibacterial activity against multi-drug resistant strains .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound. By employing various cell lines, the study demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis in breast cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria. Its anticancer properties could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Hydroxy-8-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate

  • Structural Differences: The ethyl ester analog (CAS: Not explicitly listed; Molecular Formula: C₁₂H₁₂N₂O₄) substitutes the methyl ester with an ethyl group.
  • Synthesis: Similar to the methyl variant but uses ethanol as a solvent and requires extended reaction times for amidation ().
  • Physicochemical Properties : Higher molecular weight (248.23 g/mol vs. 234.21 g/mol) and altered solubility due to the ethyl chain ().

Ethyl 2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate

  • Structural Differences : Methyl substitution at position 9 instead of 7.
  • Synthesis: Reacts with benzylamines in ethanol to form carboxamides, though reactivity is reduced due to steric hindrance ().

Methyl 1-Benzyl-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxylate

  • Structural Differences : Incorporates a pyrrolo[2,3-d]pyrimidine ring fused to pyridine, with a benzyl group at position 1.
  • Synthesis : Involves condensation of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl glycinate derivatives ().

BC54 (Ethyl (2Z)-2-(Acetylimino)-1-Cyclohexyl-5-Oxo-1,5-Dihydro-2H-Dipyrido[1,2-a:2′,3′-d]Pyrimidine-3-Carboxylate)

  • Structural Differences: A dipyridopyrimidine derivative with an acetylimino group and cyclohexyl substituent.
  • Bioactivity : Acts as a potent PDE4/7 inhibitor, demonstrating the impact of fused ring systems on target selectivity ().

Comparative Analysis of Key Properties

Property Methyl 8-Methyl Derivative Ethyl 9-Methyl Derivative 1-Benzyl Pyrrolo-Pyrimidine BC54
Molecular Weight 234.21 g/mol 248.23 g/mol 363.36 g/mol 394.43 g/mol
CAS Number 1105189-76-1 Not Available Not Available C098-0484 (ChemDiv)
Synthetic Yield High (optimized method) Moderate (steric hindrance) Moderate (requires purification) Commercial synthesis ()
Bioactivity Antiviral precursor Analgesic Kinase inhibition potential PDE4/7 inhibition
Structural Flexibility Zwitterionic crystal lattice Tautomeric equilibrium Rigid fused rings Extended π-system for binding

Mechanistic and Functional Insights

  • Hydrogen Bonding : The methyl 8-methyl derivative forms strong intermolecular hydrogen bonds (e.g., 2.081–2.883 Å) with cations, enhancing crystal stability (). In contrast, the ethyl 9-methyl variant shows weaker interactions due to methyl placement ().
  • Tautomerism: Solution-phase NMR studies indicate equilibrium between keto-enol tautomers for methyl/ethyl derivatives, influencing reactivity and solubility ().
  • Bioisosterism: While 2-hydroxy-4-oxo-pyridopyrimidines mimic 4-hydroxyquinolin-2-ones in structure, their bioactivity diverges due to differences in hydrogen-bond donor/acceptor patterns ().

Biological Activity

Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate. This process yields various derivatives that can be further modified to enhance biological activity. The structural characteristics of this compound include a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological significance.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity. For instance, compounds with modifications at the N8 position have shown enhanced cytotoxic effects against various cancer cell lines. Notably, specific derivatives have reported IC50 values as low as 0.57 μM against MCF-7 breast cancer cells and 1.13 μM against HepG2 liver cancer cells .

Table 1: Cytotoxicity of Pyrido[1,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound 4MCF-70.57
Compound 11HepG21.13

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. It targets flavin-dependent thymidylate synthase (FDTS), which is present in certain prokaryotic pathogens but absent in human pathogens . This selectivity makes it a promising candidate for developing new antibacterial agents against multi-resistant strains.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrido Derivatives

CompoundCOX EnzymeIC50 (μM)
Compound ACOX-10.04
Compound BCOX-20.04

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyridine moiety can significantly impact efficacy:

  • N8 Substitution : Compounds with ethyl groups at N8 showed four-fold better activity than their methylated counterparts.
  • Hydroxyl Group Positioning : The presence of hydroxyl groups at specific positions has been linked to enhanced solubility and bioavailability.
  • Aromatic Ring Modifications : Variations in substituents on the aromatic ring influence both anticancer and antimicrobial activities .

Case Studies and Research Findings

Several case studies have highlighted the potential of methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives:

  • A study demonstrated that para-substituted benzylamides derived from this compound exhibited superior analgesic properties compared to traditional NSAIDs like Piroxicam .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionSource
SolventMethanol/Water (2:1 v/v)
Base (Triethylamine)20 mmol (2 eq)
Reaction Temperature50–60°C (1 h)
Purification MethodColumn Chromatography

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:
Core techniques include:

  • ¹H/¹³C NMR : Key peaks include:
    • C=O (ester) : ~165–170 ppm in ¹³C NMR.
    • Hydroxy proton : Broad singlet at δ 10–12 ppm in ¹H NMR (solvent-dependent).
    • Methyl groups : Distinct singlets for the 8-methyl (δ ~2.5 ppm) and ester methyl (δ ~3.8 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and pyrimidine ring vibrations (1600–1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. Resolving Spectral Contradictions :

  • Tautomerism : The hydroxyl and oxo groups may lead to keto-enol tautomerism. Variable-temperature NMR or X-ray crystallography can distinguish dominant forms.
  • Impurity Peaks : Cross-validate with HPLC (≥98% purity criteria, as in ) and repeat purification steps .

Advanced: How can derivatives of this compound be designed to enhance anticancer activity?

Methodological Answer:
Derivatization strategies focus on modifying the pyridopyrimidine core and ester group:

  • Substituent Introduction : Replace the methyl group at position 8 with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. demonstrates this using POCl₃ and aromatic acids under reflux .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid to improve solubility and interaction with biological targets. Acidic hydrolysis (HCl, 1:1) is effective but requires pH control to prevent decomposition .
  • Heterocycle Fusion : Attach imidazole or pyrrolo rings (as in and ) to increase planar surface area for DNA intercalation.

Q. Table 2: Derivative Design and Activity

ModificationBiological TargetMethod (Source)
Trifluoromethyl at C8Topoisomerase inhibitionReflux with POCl₃
Carboxylic Acid at C3HDAC inhibitionAcidic hydrolysis
Spiro-imidazole fusionAntiproliferative activityCyclization

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to assess stability under synthetic conditions .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxy and carbonyl groups .

Q. Key Findings :

  • The 4-oxo group is highly electrophilic, making it reactive toward nucleophiles like amines or hydrazines.
  • Steric hindrance from the 8-methyl group reduces π-π stacking but improves metabolic stability .

Advanced: How to address discrepancies in reaction mechanisms proposed for similar pyridopyrimidine derivatives?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water or methanol to trace oxygen sources in ester hydrolysis/cyclization steps .
  • Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS to distinguish between concerted vs. stepwise pathways.
  • Cross-Validation : Compare mechanisms from analogous compounds (e.g., ’s palladium-catalyzed cyclization) to identify shared intermediates .

Example : ’s sodium methoxide-mediated cyclization likely proceeds via enolate formation, whereas ’s POCl₃ method involves acyl chloride intermediates. Mechanistic contradictions are resolved by isolating intermediates (e.g., aldehyde 2a-e in ) .

Basic: What are the critical considerations for ensuring reproducibility in scaled-up synthesis?

Methodological Answer:

  • Batch Consistency : Use controlled reagent addition (e.g., syringe pumps for bases/catalysts) to avoid exothermic side reactions.
  • Oxygen Sensitivity : Conduct reactions under nitrogen for intermediates prone to oxidation (e.g., aldehyde 2a-e in ) .
  • Scaled Purification : Replace column chromatography with fractional crystallization for cost-effectiveness (e.g., DMF-H₂O in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.